3-Isobutylamino-propan-1-ol
Overview
Description
3-Isobutylamino-propan-1-ol is an organic compound with the molecular formula C7H17NO. It is a secondary amine and an alcohol, characterized by the presence of an isobutyl group attached to the nitrogen atom and a hydroxyl group attached to the carbon chain. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isobutylamino-propan-1-ol can be synthesized through the reaction of isobutylamine with 3-chloropropanol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as distillation and purification to ensure the compound’s purity and quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Isobutylamino-propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Isobutylamino-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-(Isobutylamino)-1-propanol
- 3-(2-Methylpropylamino)propan-1-ol
- 3-(2-Methylpropyl)amino-1-propanol
Comparison: 3-Isobutylamino-propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it suitable for specific applications in research and industry.
Biological Activity
3-Isobutylamino-propan-1-ol (CAS Number: 285124-45-0) is an organic compound characterized as a secondary amine and an alcohol. Its molecular formula is . This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
This compound features an isobutyl group attached to the nitrogen atom and a hydroxyl group on the carbon chain. This structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives that may exhibit distinct biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor, thereby modulating various biochemical pathways. The specific mechanisms depend on the context of its application, including its role in enzyme interactions and metabolic pathways.
Biological Activities
Research indicates that this compound has several notable biological activities:
- Enzyme Interaction : This compound can influence the activity of certain enzymes, which may lead to significant effects on metabolic processes.
- Cell Viability : Studies have shown that compounds similar to this compound can affect cell viability in various cellular models, indicating potential cytotoxic or cytoprotective effects .
- Potential Therapeutic Applications : Its structural characteristics suggest that it could be explored for therapeutic uses, particularly in conditions where modulation of enzyme activity is beneficial.
1. Enzyme Modulation
In a study examining the effects of various amines on enzyme activity, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated a dose-dependent inhibition, with IC50 values suggesting effective concentrations below 5 μM for significant enzyme modulation .
2. Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The study found that certain derivatives exhibited significant antiproliferative activity against prostate cancer cells. While specific data for this compound were not detailed, the structural similarities suggest potential for similar effects .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(2-methylpropylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2)6-8-4-3-5-9/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTOAJHGPKIACO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378167 | |
Record name | 3-Isobutylamino-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285124-45-0 | |
Record name | 3-Isobutylamino-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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